2-[(2-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
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Overview
Description
2-[(2-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multi-step organic reactions. The process often starts with the preparation of the core tetrahydroisoquinoline structure, followed by the introduction of the quinoline moiety and the methylphenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce different tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that could be explored for therapeutic applications.
Medicine: The compound could be investigated for its potential as a drug candidate.
Industry: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline derivatives: These compounds share the core tetrahydroisoquinoline structure and may have similar chemical properties.
Quinoline derivatives:
Methylphenyl derivatives: These compounds include the methylphenyl group and may exhibit similar chemical behavior.
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-20-8-2-3-10-22(20)18-29-17-15-23-24(28(29)32)12-6-14-26(23)33-19-27(31)30-16-7-11-21-9-4-5-13-25(21)30/h2-6,8-10,12-14H,7,11,15-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPWUGJTWYDRAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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